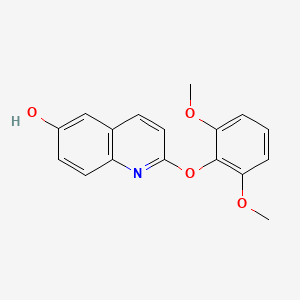

2-(2,6-Dimethoxyphenoxy)quinolin-6-ol

Description

2-(2,6-Dimethoxyphenoxy)quinolin-6-ol is a quinoline derivative featuring a 2,6-dimethoxyphenoxy substituent at the 2-position and a hydroxyl group at the 6-position. This compound’s structural uniqueness arises from the combination of a planar quinoline core and electron-rich methoxy groups, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula |

C17H15NO4 |

|---|---|

Molecular Weight |

297.30 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenoxy)quinolin-6-ol |

InChI |

InChI=1S/C17H15NO4/c1-20-14-4-3-5-15(21-2)17(14)22-16-9-6-11-10-12(19)7-8-13(11)18-16/h3-10,19H,1-2H3 |

InChI Key |

CVQMHEGDWVVJKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenoxy)quinolin-6-ol typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.

Introduction of the 2,6-Dimethoxyphenoxy Group: The 2,6-dimethoxyphenoxy group can be introduced via nucleophilic aromatic substitution reactions.

Hydroxylation at the 6-Position: The hydroxyl group at the 6-position can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenoxy)quinolin-6-ol undergoes various chemical reactions, including:

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or aminated quinoline derivatives.

Scientific Research Applications

2-(2,6-Dimethoxyphenoxy)quinolin-6-ol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenoxy)quinolin-6-ol involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.

Pathway Involvement: It can affect various cellular pathways, including apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Receptor Binding vs. Antioxidant Activity

- WB4101: The 2,6-dimethoxyphenoxy group in WB4101 contributes to its high 5-HT1A receptor affinity (nanomolar range). Substitutions at the ortho position (e.g., methyl, fluoro) further modulate specificity .

Antioxidant Mechanisms

- Sapnol A and Related Lignans: The 2,6-dimethoxyphenoxy group in Sapnol A and analogs enhances radical scavenging, likely via electron donation from methoxy groups.

- Quinolin-6-ol Derivative: The hydroxyl group at position 6 could confer similar antioxidant properties, but the quinoline core’s planar structure may reduce solubility compared to lignans.

Degradation Pathways

- Lignin Model Dimers (Substrate II): The 2,6-dimethoxyphenoxy group in lignin dimers is susceptible to enzymatic cleavage (e.g., by Mn(II)-dependent peroxidase or laccase). Degradation products include syringaldehyde and guaiacol derivatives .

- Quinolin-6-ol Derivative: Stability under similar enzymatic conditions is unstudied, but the quinoline ring’s aromaticity may resist cleavage compared to propanediol-based lignin models.

Physicochemical Properties

- Lipophilicity: WB4101’s benzodioxane core and ethylamine chain enhance membrane permeability, critical for CNS targeting. The quinolin-6-ol derivative’s hydroxyl group may reduce logP, affecting bioavailability.

- Solubility: Lignan derivatives (e.g., Sapnol A) with multiple hydroxyl groups exhibit higher aqueous solubility than the methoxy-rich quinolin-6-ol analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.